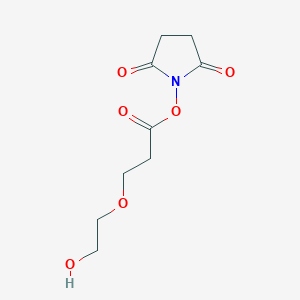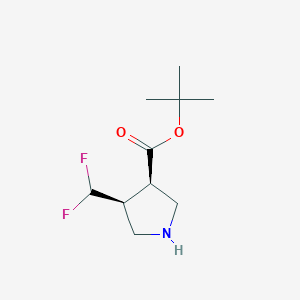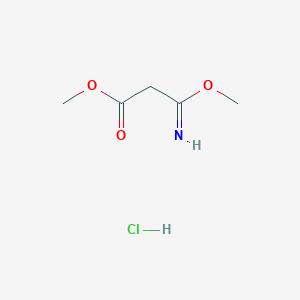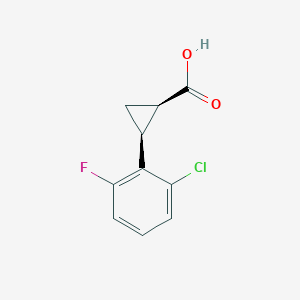
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a carboxylic acid group and a 2-chloro-6-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric cyclopropanation. This process uses chiral catalysts to achieve the desired stereochemistry on a larger scale. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of both chloro and fluoro substituents in (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClFO2 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6+/m0/s1 |
Clave InChI |
NVHNBFOVILMVRL-NTSWFWBYSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)F |
SMILES canónico |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
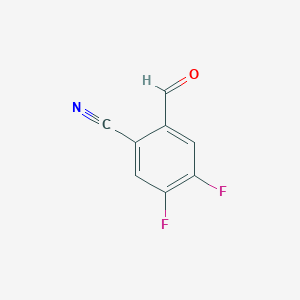
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
